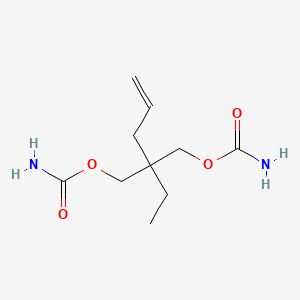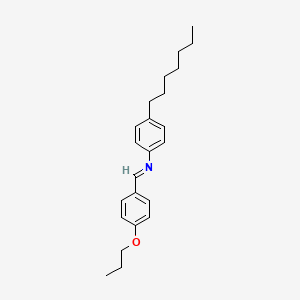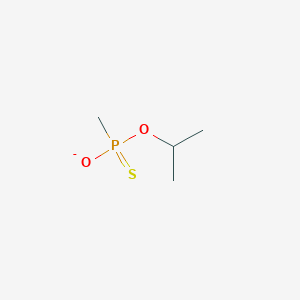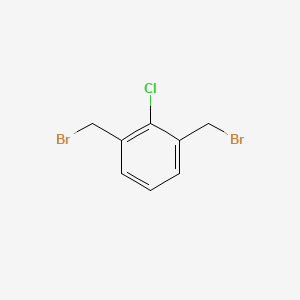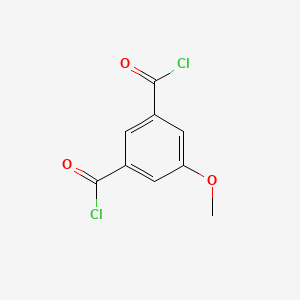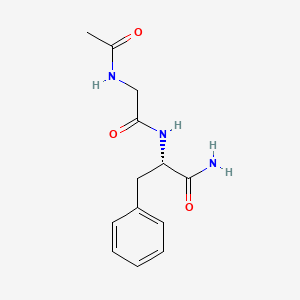
L-Phenylalaninamide, N-acetylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalaninamide, N-acetylglycyl- is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-acetylglycyl- typically involves the reaction of L-phenylalanine with N-acetylglycine under specific conditions. The process may include steps such as:
Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted reactions.
Coupling reaction: Using coupling agents like carbodiimides to facilitate the formation of the peptide bond between L-phenylalanine and N-acetylglycine.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for L-Phenylalaninamide, N-acetylglycyl- may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalaninamide, N-acetylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
L-Phenylalaninamide, N-acetylglycyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Wirkmechanismus
The mechanism of action of L-Phenylalaninamide, N-acetylglycyl- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-phenylalaninamide acetate: Similar in structure but with different functional groups.
Sarcosyl-L-phenylalaninamide acetate: Another derivative with distinct properties.
L-alanyl-L-phenylalaninamide hydrochloride: A related compound with unique applications.
Uniqueness
L-Phenylalaninamide, N-acetylglycyl- stands out due to its specific combination of functional groups, making it suitable for particular research and industrial applications. Its unique properties allow for targeted interactions in biochemical and chemical processes .
Eigenschaften
CAS-Nummer |
34017-16-8 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI-Schlüssel |
HAUIOEUWKQAETB-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



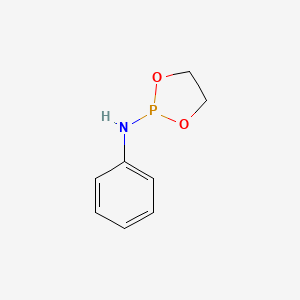
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)



![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
